Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
CAS No.: 1185116-53-3
Cat. No.: VC4253910
Molecular Formula: C20H24N2O3
Molecular Weight: 340.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185116-53-3 |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.423 |
| IUPAC Name | tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
| Standard InChI | InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3 |
| Standard InChI Key | HAUHPUFGSJIAJK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a tetrahydroquinoxaline ring system, a bicyclic framework comprising two fused six-membered rings with nitrogen atoms at positions 1 and 2. The tert-butyl carbamate group (-OC(ONH)(C(CH₃)₃)) is attached to the nitrogen at position 1, while a 3-methoxyphenyl group (-C₆H₄-OCH₃) is substituted at position 3 (Figure 1). This arrangement confers steric bulk and electronic modulation, influencing both reactivity and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₃ | |
| Molecular Weight | 340.423 g/mol | |
| IUPAC Name | tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
| Solubility | Limited data; likely lipophilic due to tert-butyl and aromatic groups | - |
The tert-butyl group enhances lipid solubility, potentially improving membrane permeability, while the methoxyphenyl moiety may engage in π-π stacking interactions with biological targets .
Synthesis and Reaction Optimization
Cyclization Strategies
The synthesis of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically begins with the condensation of 1,2-diaminobenzene derivatives with ketone or aldehyde precursors. A notable method involves the Lewis acid-catalyzed imino Diels-Alder reaction, which facilitates the formation of the tetrahydroquinoxaline ring . For example, in a protocol adapted from related tetrahydroquinoline syntheses, aniline derivatives react with α,β-unsaturated carbonyl compounds in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield the bicyclic core .
Key Reaction Conditions
Post-Functionalization
The tert-butyl carbamate group is introduced via nucleophilic substitution using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The 3-methoxyphenyl substituent is often incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the precursor availability.
Biological and Pharmacological Activities
Antioxidant Properties
Comparative Analysis with Related Compounds
Table 2: Activity Comparison of Tetrahydroquinoxaline Derivatives
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